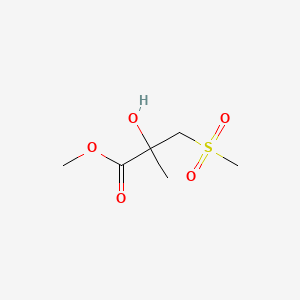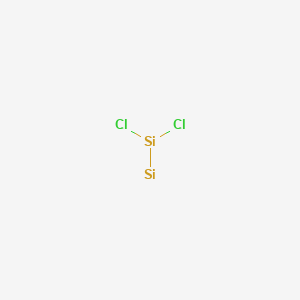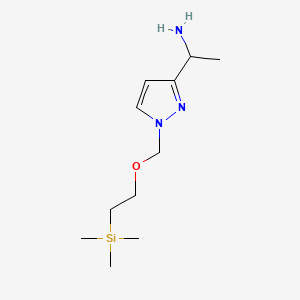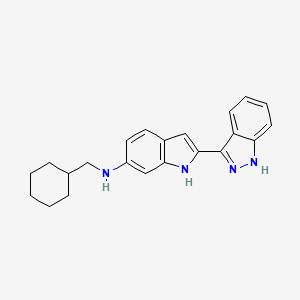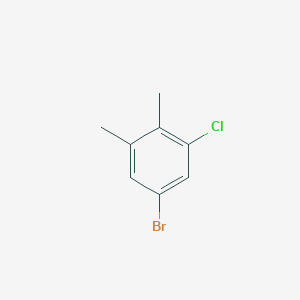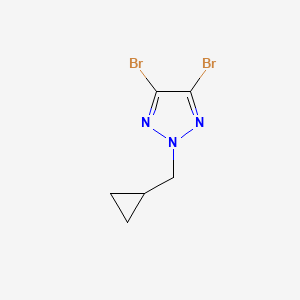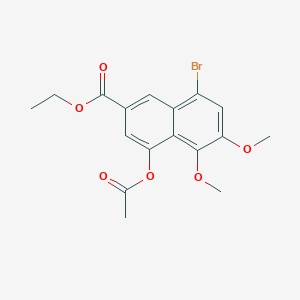
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester is a complex organic compound with a molecular formula of C17H17BrO6 This compound is characterized by the presence of a naphthalene ring system substituted with various functional groups, including acetyloxy, bromo, and dimethoxy groups, as well as an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Acetylation: The acetyloxy group can be introduced by reacting the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Methoxylation: The dimethoxy groups can be introduced by reacting the intermediate with methanol in the presence of a strong acid such as sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Removal of bromine or reduction of ester to alcohol.
Substitution: Formation of new substituted derivatives.
Hydrolysis: Formation of carboxylic acid and alcohol.
科学研究应用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact mechanism of action may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6-dimethoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 8-bromo-5,6-dimethoxy-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, acetyloxy group, and dimethoxy groups in the naphthalene ring system distinguishes it from other similar compounds and may result in unique reactivity and applications.
属性
分子式 |
C17H17BrO6 |
|---|---|
分子量 |
397.2 g/mol |
IUPAC 名称 |
ethyl 4-acetyloxy-8-bromo-5,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17BrO6/c1-5-23-17(20)10-6-11-12(18)8-14(21-3)16(22-4)15(11)13(7-10)24-9(2)19/h6-8H,5H2,1-4H3 |
InChI 键 |
RUQYMHLMXPAROG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C(C(=C2C(=C1)OC(=O)C)OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

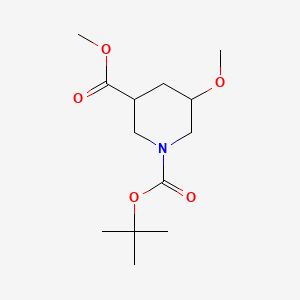
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
